Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-
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Overview
Description
Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with chlorine and a phenoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorine substituent. This is followed by the reaction with 4-chlorophenoxyethylamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process may include steps like bromination, hydrolysis, hydrogenation, esterification, and diazotization .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Scientific Research Applications
Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Similar in structure but lacks the phenoxyethylamino group.
2-Amino-5-chlorobenzoic acid: Contains an amino group instead of the phenoxyethylamino group.
Uniqueness
Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]- is unique due to the presence of both chlorine and phenoxyethylamino substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
893727-54-3 |
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Molecular Formula |
C15H13Cl2NO3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
5-chloro-2-[2-(4-chlorophenoxy)ethylamino]benzoic acid |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20) |
InChI Key |
JMQXATUCKQJRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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